![molecular formula C18H17N3 B14290426 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine CAS No. 113802-20-3](/img/structure/B14290426.png)
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine is a compound that features an aziridine ring, a quinoline core, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain . Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine typically involves the formation of the aziridine ring followed by its attachment to the quinoline core. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring . The aziridine can then be introduced to the quinoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . The Wenker synthesis is another method where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination to form aziridine .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with DNA and proteins.
Industry: Used in the production of polymers and other materials due to the reactivity of the aziridine ring.
Wirkmechanismus
The mechanism of action of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is due to the ring strain in the aziridine, which makes it highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler compound with a three-membered ring containing nitrogen.
Quinoline: A heterocyclic aromatic organic compound with a structure similar to naphthalene but with one nitrogen atom replacing one of the carbon atoms.
Phenylquinoline: A compound with a quinoline core and a phenyl group attached.
Uniqueness
3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine is unique due to the combination of the aziridine ring, quinoline core, and phenyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
113802-20-3 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3-(aziridin-1-ylmethyl)-4-phenylquinolin-2-amine |
InChI |
InChI=1S/C18H17N3/c19-18-15(12-21-10-11-21)17(13-6-2-1-3-7-13)14-8-4-5-9-16(14)20-18/h1-9H,10-12H2,(H2,19,20) |
InChI-Schlüssel |
QFFUDOWARPLWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC2=C(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


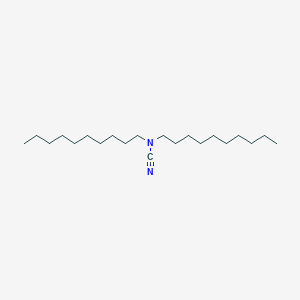
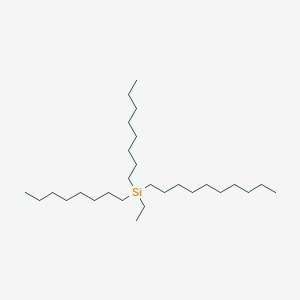



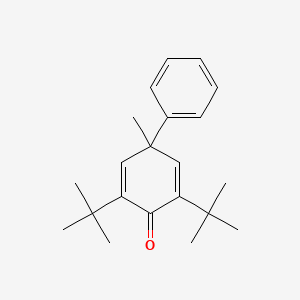
![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
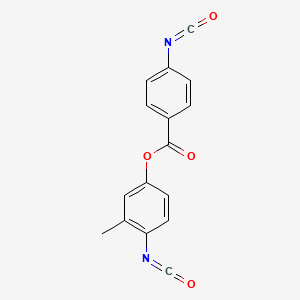

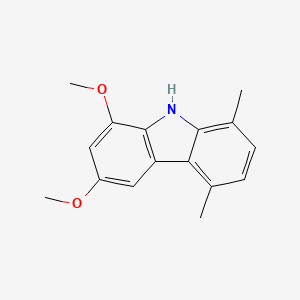
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
